molecular formula C13H19NO3 B2930852 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 37015-26-2

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B2930852
CAS No.: 37015-26-2
M. Wt: 237.299
InChI Key: GXKGSTKQWIGJQT-UHFFFAOYSA-N
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Description

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol This compound is characterized by the presence of three methoxy groups attached to a benzazepine ring system, which is a seven-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trimethoxyphenyl derivatives as starting materials. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrogen-containing ring can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the nitrogen-containing ring can produce secondary or tertiary amines.

Scientific Research Applications

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor.

    Trimethoprim: Another DHFR inhibitor.

Uniqueness

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its specific substitution pattern on the benzazepine ring, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group is a versatile pharmacophore that contributes to its multi-activity and specific targeting capabilities .

Properties

IUPAC Name

6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-11-8-9-4-6-14-7-5-10(9)12(16-2)13(11)17-3/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKGSTKQWIGJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2CCNCCC2=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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